Ethyl-Substituted Cp Ligand Lowers Melting Point Versus Unsubstituted Tungstenocene Dihydride
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride exhibits a melting point of 48–52 °C , representing a substantial reduction relative to the unsubstituted bis(cyclopentadienyl)tungsten dihydride (tungstenocene dihydride, Cp₂WH₂), which has a reported melting point of approximately 168–172 °C . This 116–124 °C reduction in melting point is achieved solely through ethyl substitution at each cyclopentadienyl ring. Lower melting point correlates with enhanced volatility at moderate temperatures, a critical parameter for reliable vapor delivery in ALD and CVD processes [1].
| Evidence Dimension | Melting point (indicator of intermolecular forces and volatility threshold) |
|---|---|
| Target Compound Data | 48–52 °C |
| Comparator Or Baseline | Bis(cyclopentadienyl)tungsten dihydride (tungstenocene dihydride, Cp₂WH₂): 168–172 °C |
| Quantified Difference | Reduction of 116–124 °C in melting point |
| Conditions | Differential scanning calorimetry; ethyl vs. unsubstituted Cp ligand comparison |
Why This Matters
Lower melting point directly translates to higher vapor pressure at a given delivery temperature, enabling more reliable and energy-efficient precursor delivery in ALD/CVD tooling.
- [1] Richey, N. E., et al. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. RSC Applied Interfaces. December 19, 2024. DOI: 10.1039/D4LF00374A. View Source
